

Cdk4-IN-2 chemical structure and properties

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Compound of Interest		
Compound Name:	Cdk4-IN-2	
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An In-Depth Technical Guide to Cdk4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, **Cdk4-IN-2** effectively induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **Cdk4-IN-2**, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

While various commercial suppliers list compounds referred to as "**Cdk4-IN-2**," there are inconsistencies in the reported chemical structures and properties. The information presented here is a consolidation of available data, and researchers are advised to verify the specifics of the compound they are using.

Table 1: Physicochemical Properties of Cdk4-IN-2 Variants



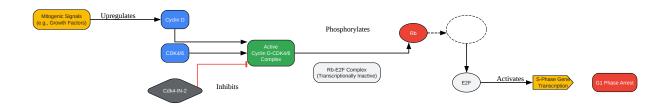
Property	Value (Source A)	Value (Source B)
Molecular Formula	C27H32F2N	C22H23FN6O2
Molecular Weight	506.59 g/mol	437.5 g/mol
CAS Number	1800506-48-2	1629268-00-3

Note: The conflicting data highlights the importance of sourcing **Cdk4-IN-2** from a reputable supplier with clear documentation and characterization data.

Mechanism of Action and Signaling Pathway

Cdk4-IN-2 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK4 and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D. These active complexes then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its dissociation from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).

By inhibiting CDK4 and CDK6, **Cdk4-IN-2** prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.



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Figure 1: Cdk4-IN-2 inhibits the CDK4/6-Rb signaling pathway.



Biological Activity

Cdk4-IN-2 is a potent inhibitor of CDK4 and CDK6 with reported IC₅₀ values in the low nanomolar range.[1][2] Its inhibitory activity has been demonstrated in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of Cdk4-IN-2

Target	IC50 (nM)
CDK4	2.7[1][2]
CDK6	16[1][2]

Table 3: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
JeKo-1	Mantle Cell Lymphoma	37.0[1][2]
MV-4-11	Acute Myeloid Leukemia	139[1][2]
H441	Lung Cancer	147.8[1][2]
SW780	Bladder Cancer	162.5[1][2]
PC3	Prostate Cancer	260.5[1][2]
H358	Lung Cancer	290.9[1][2]
HGC-27	Gastric Cancer	316.4[1][2]

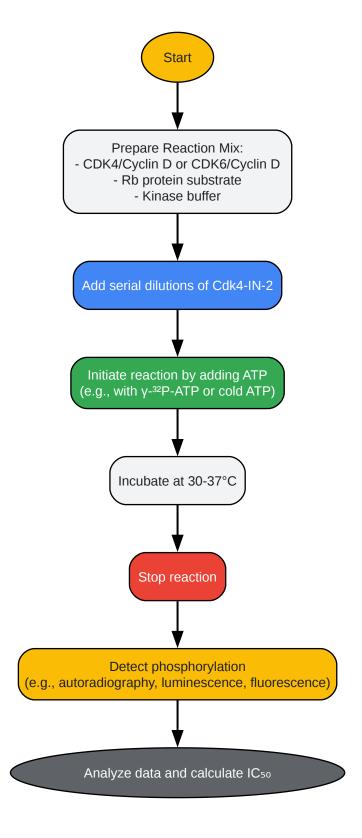
Experimental Protocols

The following are generalized protocols for assays commonly used to characterize CDK4/6 inhibitors like **Cdk4-IN-2**. Specific parameters may need to be optimized for individual experimental setups.

In Vitro CDK4/6 Kinase Assay



This assay measures the ability of **Cdk4-IN-2** to inhibit the phosphorylation of a substrate by CDK4 or CDK6.



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Figure 2: Workflow for an in vitro CDK4/6 kinase assay.

Methodology:

- Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D or CDK6/Cyclin D enzyme, a suitable substrate (e.g., a fragment of the Rb protein), and kinase assay buffer.
- Inhibitor Addition: Add **Cdk4-IN-2** at a range of concentrations. Include a DMSO control.
- Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, γ-³²PATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is
 detected using specific antibodies.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
- Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto a filter membrane.
- Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured, which is proportional to the amount of ADP produced.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Retinoblastoma (Rb) Phosphorylation Assay (Western Blot)

This assay determines the effect of Cdk4-IN-2 on the phosphorylation of Rb in cultured cells.

Methodology:

• Cell Culture and Treatment: Plate Rb-proficient cancer cells and allow them to adhere. Treat the cells with various concentrations of **Cdk4-IN-2** for a specified time (e.g., 24 hours). Include a vehicle-treated control.



- Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., antiphospho-Rb Ser780).
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control protein like GAPDH or β-actin.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb in treated versus control cells.

Synthesis

A specific, validated synthesis protocol for **Cdk4-IN-2** is not readily available in the public domain. The synthesis of similar CDK4/6 inhibitors often involves multi-step processes that include the construction of a core heterocyclic scaffold, followed by the addition of various side chains through coupling reactions. Researchers should refer to patents and medicinal chemistry literature for detailed synthetic routes of structurally related compounds.



Conclusion

Cdk4-IN-2 is a valuable research tool for studying the role of the CDK4/6-Rb pathway in cell cycle regulation and cancer biology. Its high potency and selectivity make it a suitable compound for in vitro and cell-based assays. However, the inconsistencies in its reported chemical identity necessitate careful validation by researchers. This guide provides a foundational understanding of **Cdk4-IN-2** and standardized protocols for its characterization, which will be instrumental for scientists in the field of oncology drug development.

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References

- 1. US9259399B2 Targeting CDK4 and CDK6 in cancer therapy Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
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